6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid
Overview
Description
6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is a heterocyclic compound with the following structural features:
- It contains an imidazo[1,2-a]pyrazine core.
- The methyl group at position 6 contributes to its unique properties.
Synthesis Analysis
The synthesis of this compound involves various methods, including:
- Chemical Synthesis : Researchers have developed synthetic routes to access 6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid. These methods often utilize starting materials such as imidazopyridines or pyrazines, followed by functionalization at specific positions.
Molecular Structure Analysis
The molecular structure of 6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid is characterized by:
- A fused bicyclic ring system.
- The carboxylic acid group at position 2.
- The methyl substituent at position 6.
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including:
- Acid-Base Reactions : The carboxylic acid group can undergo protonation or deprotonation.
- Substitution Reactions : The methyl group may be substituted by other functional groups.
- Condensation Reactions : It can react with amines or alcohols to form amides or esters.
Physical And Chemical Properties Analysis
- Melting Point : Investigate the melting behavior of this compound.
- Solubility : Assess its solubility in various solvents.
- Stability : Consider its stability under different conditions (e.g., pH, temperature).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile.
- Handling Precautions : Follow safety guidelines during synthesis and handling.
- Environmental Impact : Assess its impact on the environment.
Future Directions
- Drug Development : Explore its potential as a drug scaffold.
- Biological Studies : Investigate its biological activity and target interactions.
- Structure-Activity Relationship (SAR) : Optimize its structure for improved properties.
Please note that this analysis is based on available literature and research. For more detailed information, consult relevant scientific papers1. Keep in mind that further studies are needed to fully understand its properties and applications.
properties
IUPAC Name |
6-methylimidazo[1,2-a]pyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-3-11-4-6(8(12)13)10-7(11)2-9-5/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENGYTNARRJVIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443960 | |
Record name | Imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid | |
CAS RN |
190381-48-7 | |
Record name | Imidazo[1,2-a]pyrazine-2-carboxylic acid, 6-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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